

The Principle of Lipase-Catalyzed Hydrolysis of 2-Nitrophenyl Palmitate: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenyl palmitate

Cat. No.: B012761

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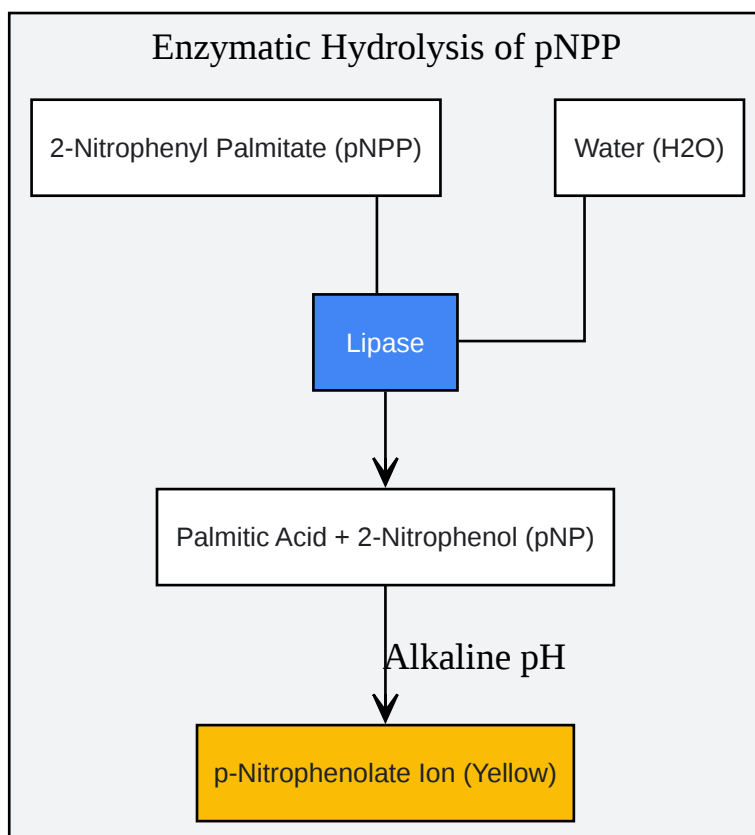
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of **2-Nitrophenyl palmitate** (pNPP) by lipase, a cornerstone assay in lipid biochemistry and a critical tool in drug discovery, particularly in the development of anti-obesity therapeutics. This document outlines the core principles of the reaction, detailed experimental protocols, and the factors influencing its kinetics, presenting a comprehensive resource for professionals in the field.

Core Principle: The Enzymatic Reaction

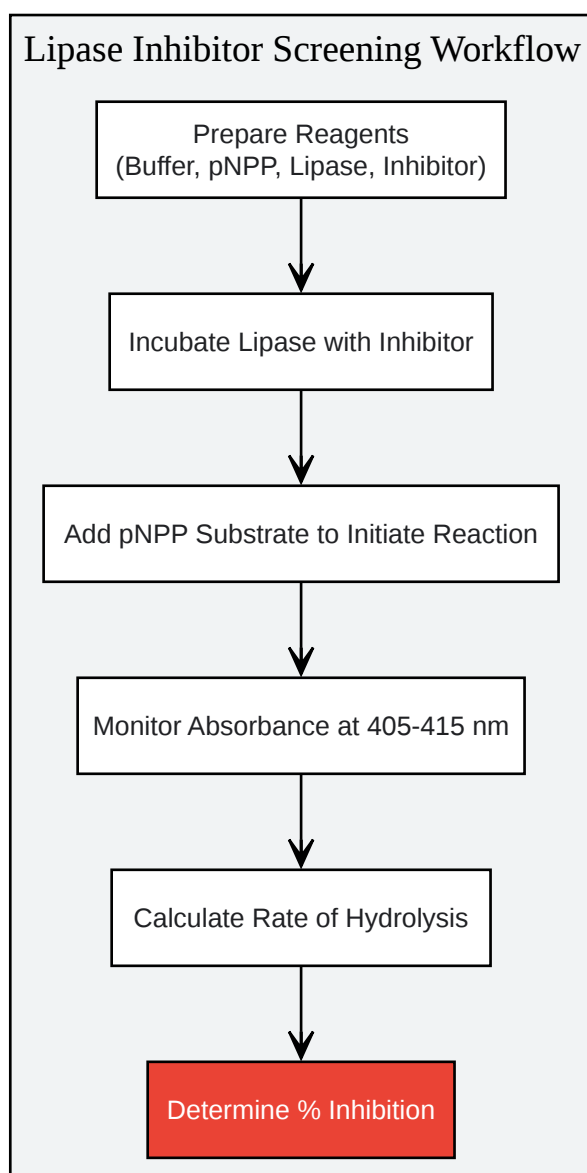
Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in water-insoluble substrates. The use of chromogenic substrates like pNPP allows for a continuous and straightforward spectrophotometric assay of lipase activity. The long-chain palmitoyl group of pNPP makes it a specific substrate for lipases, distinguishing their activity from that of esterases.^{[1][2]}

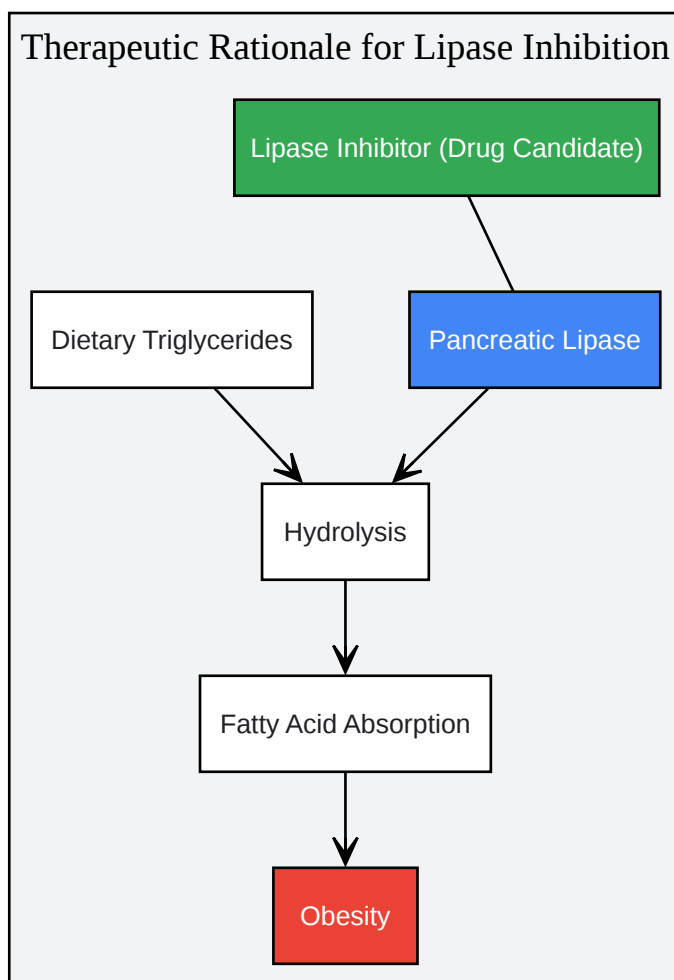
The fundamental reaction involves the cleavage of the ester bond in **2-Nitrophenyl palmitate** by lipase, yielding palmitic acid and 2-nitrophenol (pNP). In an alkaline environment, the released pNP is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.^{[3][4]} The intensity of this color, directly proportional to the amount of pNP released, can be quantified by measuring the absorbance at a wavelength between 405 and 415 nm.^{[1][2][5]}

The catalytic mechanism of most lipases involves a catalytic triad, typically composed of Serine, Histidine, and Aspartate or Glutamate residues, located at the active site. This triad facilitates the nucleophilic attack on the carbonyl carbon of the ester substrate, leading to its hydrolysis.



Lipase Inhibitor Screening Workflow





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